molecular formula C23H25NO6S B2688929 Methyl 3-(3,4,5-triethoxybenzamido)benzo[b]thiophene-2-carboxylate CAS No. 477510-43-3

Methyl 3-(3,4,5-triethoxybenzamido)benzo[b]thiophene-2-carboxylate

Cat. No.: B2688929
CAS No.: 477510-43-3
M. Wt: 443.51
InChI Key: ANVUBEFMZSIWLN-UHFFFAOYSA-N
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Description

Methyl 3-(3,4,5-triethoxybenzamido)benzo[b]thiophene-2-carboxylate is a complex organic compound that belongs to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties. The presence of the benzo[b]thiophene core, along with the triethoxybenzamido and carboxylate groups, imparts significant chemical reactivity and biological activity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3,4,5-triethoxybenzamido)benzo[b]thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3,4,5-triethoxybenzoic acid with benzo[b]thiophene-2-carboxylic acid in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine). The reaction is usually carried out in an anhydrous solvent like dichloromethane under inert conditions to prevent moisture interference.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process, ensuring consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3,4,5-triethoxybenzamido)benzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzo[b]thiophene core, especially at the positions adjacent to the sulfur atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced benzo[b]thiophene derivatives, and various substituted analogs depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(3,4,5-triethoxybenzamido)benzo[b]thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism by which Methyl 3-(3,4,5-triethoxybenzamido)benzo[b]thiophene-2-carboxylate exerts its effects involves interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit enzyme function by binding to the catalytic site, preventing substrate access and subsequent reaction.

Comparison with Similar Compounds

Similar Compounds

    Benzo[b]thiophene-2-carboxylate derivatives: These compounds share the benzo[b]thiophene core but differ in their substituents, leading to variations in their chemical and biological properties.

    3,4,5-Triethoxybenzamido derivatives: Compounds with similar amido groups but different core structures.

Uniqueness

Methyl 3-(3,4,5-triethoxybenzamido)benzo[b]thiophene-2-carboxylate is unique due to the combination of the benzo[b]thiophene core and the triethoxybenzamido group, which imparts distinct chemical reactivity and biological activity. This combination is not commonly found in other compounds, making it a valuable molecule for research and development in various fields.

Properties

IUPAC Name

methyl 3-[(3,4,5-triethoxybenzoyl)amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO6S/c1-5-28-16-12-14(13-17(29-6-2)20(16)30-7-3)22(25)24-19-15-10-8-9-11-18(15)31-21(19)23(26)27-4/h8-13H,5-7H2,1-4H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANVUBEFMZSIWLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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